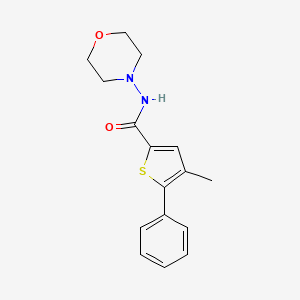![molecular formula C19H16N2O2S2 B4181756 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4181756.png)
2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide
Descripción general
Descripción
2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide, also known as PTAC, is a synthetic compound that has gained popularity in scientific research due to its potential as a therapeutic agent. PTAC is a member of the thioamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in disease progression. 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates inflammation and immune response.
Biochemical and Physiological Effects:
2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. It has also been shown to reduce inflammation and protect against oxidative stress. In animal models, 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been shown to reduce tumor growth and improve survival rates. 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its relatively low cost and ease of synthesis. 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to be stable under a variety of conditions, making it a reliable reagent. However, one limitation of 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide.
Direcciones Futuras
There are many potential future directions for research on 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide and its potential side effects. 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide also has potential as a new antibiotic, and further studies are needed to determine its efficacy against a variety of bacterial and fungal strains. Overall, 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress. 2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c20-17(22)15-11-12-24-19(15)21-18(23)16(13-7-3-1-4-8-13)25-14-9-5-2-6-10-14/h1-12,16H,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLZLZMVOCUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=CS2)C(=O)N)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4181674.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181682.png)
![3-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4181689.png)
![N-[4-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181695.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4181696.png)
![4-tert-butyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4181700.png)
![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181718.png)


![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)

![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181764.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4181773.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)